molecular formula C12H17BrClNS B2704105 N-[(3-bromophenyl)methyl]thian-4-amine hydrochloride CAS No. 1803566-42-8

N-[(3-bromophenyl)methyl]thian-4-amine hydrochloride

Cat. No.: B2704105
CAS No.: 1803566-42-8
M. Wt: 322.69
InChI Key: GCUBRBUOWRYKGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

N-[(3-bromophenyl)methyl]thian-4-amine hydrochloride is used in various scientific research applications, including:

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

The synthesis of N-[(3-bromophenyl)methyl]thian-4-amine hydrochloride involves several steps. One common method includes the reaction of 3-bromobenzyl chloride with tetrahydro-2H-thiopyran-4-amine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

N-[(3-bromophenyl)methyl]thian-4-amine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of N-[(3-bromophenyl)methyl]thian-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-[(3-bromophenyl)methyl]thian-4-amine hydrochloride can be compared with other similar compounds, such as:

  • N-(3-chlorophenyl)methyl]thian-4-amine hydrochloride
  • N-(3-fluorophenyl)methyl]thian-4-amine hydrochloride
  • N-(3-iodophenyl)methyl]thian-4-amine hydrochloride

These compounds share a similar core structure but differ in the halogen atom attached to the phenyl ring. The uniqueness of this compound lies in its specific reactivity and interaction with molecular targets, which can vary based on the halogen atom present .

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]thian-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNS.ClH/c13-11-3-1-2-10(8-11)9-14-12-4-6-15-7-5-12;/h1-3,8,12,14H,4-7,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUBRBUOWRYKGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1NCC2=CC(=CC=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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